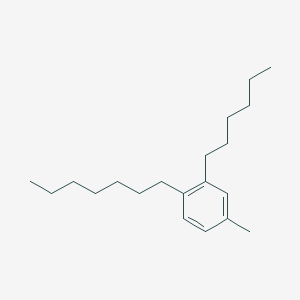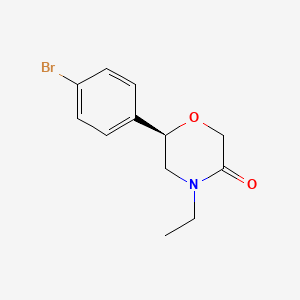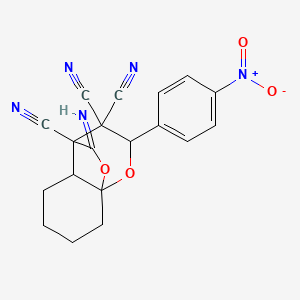![molecular formula C17H21N5O B12617019 N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide CAS No. 909729-58-4](/img/structure/B12617019.png)
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dyeing, medicine, and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide typically involves the following steps:
Diazotization: The starting material, 4-(dimethylamino)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-aminoethyl)benzamide under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium dithionite and hydrogen gas with a catalyst.
Substitution: Reagents and conditions depend on the specific substitution reaction but may include halogens, acids, or bases.
Major Products Formed
Oxidation: Products may include nitro compounds or other oxidized derivatives.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide depends on its specific application. In biological systems, it may interact with proteins, enzymes, or DNA, affecting various cellular pathways. The azo group can undergo reduction to form active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)-4-{(E)-[4-(methylamino)phenyl]diazenyl}benzamide
- N-(2-Aminoethyl)-4-{(E)-[4-(ethylamino)phenyl]diazenyl}benzamide
- N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoic acid
Uniqueness
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds. Its dimethylamino group can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
909729-58-4 |
|---|---|
Fórmula molecular |
C17H21N5O |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C17H21N5O/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)17(23)19-12-11-18/h3-10H,11-12,18H2,1-2H3,(H,19,23) |
Clave InChI |
QQMDDPMNXDBPMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)

![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)


![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)


